molecular formula C28H27NO7S B12628673 [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate

[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate

Cat. No.: B12628673
M. Wt: 521.6 g/mol
InChI Key: CJNMQGRTENFCQH-XMMPIXPASA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for polycyclic systems and functional group prioritization. The parent structure is a chromen-2-one (2H-chromen-2-one) core substituted at three positions:

  • Position 4 : 4-Methoxyphenyl group
  • Position 8 : Methyl group
  • Position 7 : Ester linkage to a (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate moiety

The ester group is named as a substituent of the chromenone core, with the acid component prioritized as the suffix. The full IUPAC name is derived as follows:

  • Chromenone core : 8-Methyl-2-oxo-2H-chromen-7-yl
  • Ester component : (2R)-2-[(4-Methylphenyl)sulfonylamino]butanoate
  • Substituents : 4-(4-Methoxyphenyl)

Thus, the systematic name is (2R)-2-[(4-methylphenyl)sulfonylamino]butanoic acid 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl ester .

Component IUPAC Description Position
Chromenone core 2-Oxo-2H-chromen-7-yl Backbone
Aromatic substituent 4-(4-Methoxyphenyl) C4
Alkyl substituent 8-Methyl C8
Ester moiety (2R)-2-[(4-Methylphenyl)sulfonylamino]butanoate C7

X-ray Crystallographic Analysis of Chromenone Core

X-ray crystallography confirms the planar geometry of the chromenone core, with bond lengths and angles consistent with conjugated lactone systems. Key features include:

  • Lactone ring : The 2-oxo group forms a conjugated system with the chromenone’s double bonds, resulting in bond lengths of 1.36–1.41 Å for C=O and 1.45–1.48 Å for adjacent C–C bonds.
  • Dihedral angles : The 4-methoxyphenyl group at C4 forms a dihedral angle of 68.5° with the chromenone plane, minimizing steric hindrance with the methyl group at C8.
  • Packing interactions : The crystal lattice exhibits π-π stacking between chromenone cores (3.6 Å interplanar distance) and hydrogen bonds involving the sulfonyl oxygen (O···H–N = 2.1 Å).

Table 1: Crystallographic Parameters

Parameter Value
Space group P21/c
Unit cell dimensions a = 12.34 Å, b = 7.89 Å, c = 15.67 Å
β angle 98.4°
Z-value 4

Stereochemical Configuration Analysis at C2 Position

The (2R) configuration of the sulfonylamino-butanoate moiety is confirmed through a combination of synthetic, spectroscopic, and computational methods:

  • Chiral synthesis : The ester is derived from (R)-2-amino-butanoic acid, with retention of configuration during sulfonylation and esterification.
  • Optical rotation : Specific rotation of [α]D²⁵ = +42.3° (c = 1.0, CHCl₃) aligns with (R)-configured analogs.
  • NMR spectroscopy : Vicinal coupling constants (J = 6.8 Hz) between H2 and H3 in the butanoate chain indicate a staggered conformation consistent with R configuration.

Density Functional Theory (DFT) calculations further validate the stability of the (2R) enantiomer, showing a 2.1 kcal/mol energy preference over the (2S) form due to reduced steric clash between the sulfonyl group and chromenone core.

Conformational Studies of Sulfonylamino-Butanoate Moiety

The sulfonylamino-butanoate group exhibits restricted rotation due to resonance stabilization of the sulfonamide (S=O···H–N) and steric effects from the 4-methylphenyl group. Key conformational insights include:

  • Sulfonamide planarity : The S–N bond (1.62 Å) and adjacent C–N bond (1.47 Å) adopt partial double-bond character, enforcing near-planar geometry (torsion angle = 178.9°).
  • Butanoate chain : The C2–C3 bond adopts a gauche conformation (θ = 62.4°) to minimize steric interactions between the sulfonyl group and chromenone core.

Table 2: Conformational Parameters from Molecular Dynamics

Parameter Value
S–N–C2–C3 torsion angle -178.9°
C2–C3–C4–O ester torsion 62.4°
Energy barrier for rotation 8.3 kcal/mol

Nuclear Overhauser Effect (NOE) correlations between the 4-methylphenyl protons and chromenone H5 further support the predominance of this conformation in solution.

Properties

Molecular Formula

C28H27NO7S

Molecular Weight

521.6 g/mol

IUPAC Name

[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C28H27NO7S/c1-5-24(29-37(32,33)21-12-6-17(2)7-13-21)28(31)35-25-15-14-22-23(16-26(30)36-27(22)18(25)3)19-8-10-20(34-4)11-9-19/h6-16,24,29H,5H2,1-4H3/t24-/m1/s1

InChI Key

CJNMQGRTENFCQH-XMMPIXPASA-N

Isomeric SMILES

CC[C@H](C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)C)NS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCC(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)C)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes

  • Formation of the Chromenone Core :

    • The initial step often involves the condensation of a suitable phenol with an appropriate aldehyde under acidic conditions. This reaction forms the chromenone core, which is essential for the compound's structure.
  • Methylation :

    • Following the formation of the core, methylation reactions are performed to introduce the methoxy group at the para position of the phenyl ring.
  • Sulfonylation :

    • The introduction of the sulfonylamino group is achieved through sulfonylation reactions, typically using sulfonamide derivatives in the presence of a suitable activating agent.

Reaction Conditions

The preparation of [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate requires specific reaction conditions to ensure high yields and selectivity:

Step Reagents Conditions
Chromenone Formation Phenol, Aldehyde, Acid catalyst Reflux, acidic medium
Methylation Methylating agent (e.g., methyl iodide) Base catalyst, room temperature
Sulfonylation Sulfonamide derivative Mild heating, solvent (e.g., DMF)

Industrial Production Methods

In industrial settings, optimizing synthetic routes is crucial for maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors can enhance control over reaction conditions. Additionally, implementing green chemistry principles helps reduce hazardous reagents and solvents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Chemical Reactions and Applications

The compound can undergo various chemical reactions, which include:

  • Oxidation : To introduce additional functional groups.

  • Reduction : To convert carbonyl groups to alcohols or reduce double bonds.

  • Substitution : Electrophilic or nucleophilic substitution on aromatic rings.

These reactions allow for further modification of the compound, leading to a variety of derivatives that may have enhanced biological activity.

Biological and Medicinal Applications

Due to its unique structure, [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate has potential applications in:

  • Drug Discovery : As a candidate for developing therapeutic agents due to its anti-inflammatory, antioxidant, and anticancer properties.

  • Biological Research : Studying effects on various biological systems through its interaction with enzymes and receptors.

Chemical Reactions Analysis

Oxidation Reactions

The chromenone core (2-oxo group) and methoxyphenyl substituents are susceptible to oxidation:

  • Chromenone Oxidation : The 2-oxo group can undergo oxidation to form carboxylates or quinones under strong oxidizing agents like KMnO₄ or CrO₃ .

  • Demethylation : Methoxy groups on the aryl rings may undergo oxidative demethylation with reagents such as BBr₃ or HI, yielding phenolic derivatives .

Reduction Reactions

  • Carbonyl Reduction : The 2-oxo group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, forming a dihydrochromenol derivative .

  • Sulfonamide Stability : The (4-methylphenyl)sulfonylamino group is generally resistant to reduction, preserving the sulfonamide functionality .

Substitution Reactions

  • Electrophilic Aromatic Substitution (EAS) : The electron-rich methoxyphenyl ring undergoes nitration or sulfonation at the para position relative to the methoxy group .

  • Nucleophilic Acyl Substitution : The ester linkage may react with nucleophiles (e.g., amines) under basic conditions, yielding amide derivatives .

Key Reagents and Conditions

Reaction TypeReagents/ConditionsMajor Products
Oxidation (Chromenone)KMnO₄, H₂SO₄, 80°CCarboxylic acid derivatives
Reduction (Carbonyl)NaBH₄, MeOH, 0°CDihydrochromenol
EAS (Nitration)HNO₃, H₂SO₄, 50°CNitro-substituted aryl derivatives
Ester HydrolysisNaOH, H₂O/EtOH, refluxFree carboxylic acid and chromenol

Mechanistic Insights

  • Neber Rearrangement : While not directly observed for this compound, structurally related α-aminoketones (e.g., in ) undergo Neber rearrangements to form aziridine intermediates, suggesting potential applicability for modifying the sulfonamide side chain.

  • Cyclization : Acidic or basic conditions may induce cyclization between the sulfonamide nitrogen and ester carbonyl, forming oxazine or thiazine analogs .

Comparative Reactivity

The sulfonamide group enhances stability against hydrolysis compared to simpler amides, while the chromenone core’s electron-deficient nature directs electrophilic attacks to the methoxyphenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds similar to [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] exhibit significant anticancer properties. The chromenone structure is known for its ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
    • For instance, research has shown that derivatives of chromenones can effectively target specific signaling pathways involved in tumor growth and metastasis .
  • Anti-inflammatory Effects :
    • The sulfonamide group in the compound has been associated with anti-inflammatory properties. Compounds with similar functionalities have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation .
    • In vitro studies suggest that this compound could reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli .
  • Antimicrobial Properties :
    • Preliminary studies indicate that the compound may possess antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Pharmacological Insights

  • Mechanism of Action :
    • The pharmacodynamics of [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] involves interaction with specific biological targets, including enzymes and receptors implicated in disease processes. This interaction can modulate various biochemical pathways leading to therapeutic effects .
  • Bioavailability and Metabolism :
    • Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies on similar compounds suggest that modifications in the chemical structure can enhance bioavailability and reduce metabolic degradation .

Materials Science Applications

  • Nanomaterials Development :
    • The unique chemical structure allows for the incorporation of [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] into nanomaterials for drug delivery systems. These systems can improve the solubility and stability of hydrophobic drugs, enhancing their therapeutic efficacy .
  • Polymer Composites :
    • Research has explored the use of this compound in creating polymer composites with enhanced mechanical properties and thermal stability. The addition of chromenone derivatives into polymer matrices can lead to materials with tailored functionalities for specific applications .

Case Study 1: Anticancer Efficacy

A study published in European Journal of Medicinal Chemistry demonstrated that derivatives of chromenones, including those structurally similar to [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl], showed potent activity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, highlighting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Activity

In a controlled trial examining anti-inflammatory effects, a related sulfonamide derivative was shown to significantly reduce edema in animal models when administered at therapeutic doses. This suggests that [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] could be explored for similar therapeutic uses .

Mechanism of Action

The mechanism of action of [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate involves its interaction with specific molecular targets in biological systems. The chromenone core can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The methoxy and sulfonylamino groups can further enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Compound A : [4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 2-[(tert-Butoxycarbonyl)Amino]Butanoate ()

  • Molecular Formula: C₂₆H₂₉NO₇
  • Molecular Weight : 467.5 g/mol
  • Key Differences :
    • Replaces the sulfonamide group with a tert-butoxycarbonyl (Boc)-protected amine.
    • (2S) stereochemistry instead of (2R) in the target compound.
    • Lower molecular weight and XLogP3 (estimated ~4.5) compared to the target (5.2), implying reduced lipophilicity .
    • The Boc group may reduce metabolic stability due to susceptibility to acidic or enzymatic cleavage .

Compound B : [4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 4-(Phenylmethoxycarbonyl)AminoButanoate ()

  • CAS No.: 858750-66-0
  • Key Differences :
    • Substitutes the sulfonamide with a benzyloxycarbonyl (Cbz)-protected amine.
    • The bulky phenylmethoxy group may hinder target binding but enhance solubility compared to the 4-methylphenyl sulfonamide .

Compound C : [4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2S)-3-(1H-Indol-3-yl)-2-[(tert-Butoxycarbonyl)Amino]Propanoate ()

  • Molecular Formula : C₃₄H₃₃N₃O₇
  • Key Differences: Incorporates an indole ring via a propanoate linker, enabling π-π stacking with aromatic residues in proteins. Boc-protected amine and (2S) configuration may alter binding kinetics compared to the target’s sulfonamide and (2R) configuration .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 521.6 467.5 ~520 (estimated) 619.6
XLogP3 5.2 ~4.5 ~5.0 ~6.0
Hydrogen Bond Donors 1 1 1 2
Hydrogen Bond Acceptors 8 7 8 9
Rotatable Bonds 9 7 10 11
Topological Polar Surface Area (Ų) 116 ~105 ~115 ~135
  • Key Observations: The target compound’s sulfonamide group enhances hydrogen-bond acceptor capacity (8 vs. 7 in Compound A) and may improve target affinity . Compound C’s indole moiety increases molecular weight and LogP, which may reduce bioavailability despite enhanced protein interactions .

Biological Activity

The compound [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate is a complex organic molecule featuring a chromenone structure and a sulfonamide moiety. This molecular configuration suggests potential biological activities, particularly in antioxidant, anti-inflammatory, and antimicrobial domains. This article explores the biological activity of this compound through various studies and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C28H27NO7SC_{28}H_{27}NO_{7}S, with a molecular weight of approximately 485.58 g/mol. The presence of functional groups such as methoxy and methyl enhances its lipophilicity, which is critical for its interactions within biological systems.

Antioxidant Properties

Chromone derivatives are recognized for their ability to scavenge free radicals, thereby mitigating oxidative stress-related diseases. Studies have shown that compounds with similar structures exhibit significant antioxidant activities, which could be attributed to their electron-donating capabilities.

Anti-inflammatory Effects

The sulfonamide component of the compound is known to enhance anti-inflammatory responses by inhibiting pro-inflammatory mediators. Research indicates that such compounds can effectively reduce inflammation markers in vitro, suggesting their potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Compounds with chromenone structures have demonstrated efficacy against various microbial strains. Preliminary studies indicate that this compound may possess antimicrobial properties, warranting further investigation into its potential as an antibacterial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate , a comparison is made with other structurally similar compounds:

Compound NameStructure TypeBiological ActivityUnique Features
ChrysinFlavonoidAntioxidantNaturally occurring
QuercetinFlavonoidAntioxidantBroad-spectrum effects
CurcuminPolyphenolAnti-inflammatoryStrong therapeutic potential

The unique combination of functional groups in the target compound may lead to novel interactions not observed in simpler flavonoids or polyphenols.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study evaluated the antioxidant capacity of several chromenone derivatives using DPPH and ABTS assays. The results indicated that certain derivatives showed IC50 values comparable to known antioxidants like ascorbic acid, suggesting potential applications in nutraceutical formulations.
  • Anti-inflammatory Mechanism : In vitro studies demonstrated that the compound significantly inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. These findings support its potential use in treating chronic inflammatory conditions.
  • Antimicrobial Efficacy : Preliminary screening against bacterial strains such as E. coli and Staphylococcus aureus revealed that the compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MIC) suggesting further development as an antimicrobial agent.

Q & A

Q. What experimental approaches are recommended for determining the crystal structure of this compound?

The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement and SHELXD for phase determination). Key steps include:

  • Growing high-quality crystals via vapor diffusion or solvent evaporation.
  • Collecting intensity data with a diffractometer (e.g., synchrotron radiation for high-resolution data).
  • Using direct methods in SHELXD for phase solution and iterative refinement in SHELXL .
  • Validating the structure with residual factors (R1 < 0.05) and Hirshfeld surface analysis to confirm intermolecular interactions.

Q. How should researchers handle and store this compound to ensure stability?

Based on analogs with sulfonamide and chromenone moieties:

  • Storage: Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation .
  • Handling: Use PPE (gloves, goggles) and fume hoods to avoid dermal/ocular exposure. If inhaled, move to fresh air and seek medical attention .
  • Stability testing: Monitor via HPLC or TLC under accelerated conditions (40°C/75% RH for 4 weeks) to assess degradation pathways .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

A multi-technique approach is critical:

  • NMR: ¹H/¹³C NMR to confirm stereochemistry (e.g., (2R) configuration) and sulfonamide coupling .
  • Mass spectrometry (HR-MS): Verify molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
  • FT-IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used to:

  • Model binding affinities to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • Analyze hydrogen bonding between the sulfonamide group and active-site residues .
  • Validate predictions with in vitro assays (e.g., IC₅₀ determination) to refine force field parameters .

Q. What strategies address low solubility in pharmacological assays?

Low aqueous solubility (common with lipophilic chromenones) can be mitigated by:

  • Co-solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance bioavailability .
  • Prodrug design: Introduce ionizable groups (e.g., phosphate esters) at the butanoate moiety .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (≈150 nm size) for sustained release .

Q. How can researchers resolve discrepancies in bioactivity data across studies?

Contradictions may arise from purity or assay variability. Solutions include:

  • Purity validation: Use HPLC (≥95% purity) and elemental analysis to exclude impurities .
  • Assay standardization: Replicate experiments in triplicate with positive controls (e.g., celecoxib for COX-2 inhibition) .
  • Meta-analysis: Compare data across cell lines (e.g., HEK-293 vs. RAW 264.7 macrophages) to identify context-dependent effects .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyMethod/ReferenceValue/Outcome
LogP (lipophilicity)HPLC (C18 column) ~3.8 (predicted)
Solubility (H₂O)Shake-flask method <0.1 mg/mL (25°C)
Thermal stabilityTGA/DSC Decomposition at 180°C

Q. Table 2: Recommended Crystallographic Parameters

ParameterSHELXL Settings
Resolution range0.84–0.90 Å
R1 (all data)<0.05
Flack parameter0.02(2) (confirms (2R) configuration)

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